S-Adenosyl-L-methionine disulfate tosylate

Catalog No.
S1795480
CAS No.
97540-22-2
M.F
C22H34N6O16S4
M. Wt
766.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Adenosyl-L-methionine disulfate tosylate

CAS Number

97540-22-2

Product Name

S-Adenosyl-L-methionine disulfate tosylate

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

Molecular Formula

C22H34N6O16S4

Molecular Weight

766.8 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N

SMILES

Array

Synonyms

4-Methylbenzenesulfonate (salt) Sulfate (salt) (1:1:1:1) (9CI); FO 1561; S-Adenosyl-L-methionine Disulfate Tosylate; 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxyadenosine Sulfate 4-Methylbenzenesulfonate Sulfate; (3S)-5’-[(3-Amino-3-ca

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate is the disulfate salt of the stable p-toluene-sulfonate complex of s-adenosyl-L-methionine (SAMe) with chemopreventive activity. SAMe disulfate p-toluene-sulfonate undergoes hydrolytic conversion to its active compound SAMe within cells. Although the mechanism of action is largely unknown, SAMe attenuates experimental liver damage and prevents experimental hepatocarcinogenesis. In addition, SAMe may reduce mitochondrial cytochrome C release, caspase 3 activation, and poly(ADP-ribose) polymerase cleavage, and attenuate okadaic acid-mediated hepatocyte apoptosis in a dose-dependent manner. SAMe is an essential compound in cellular transmethylation reactions and a precursor of polyamine and glutathione synthesis in the liver; SAMe deficiency is associated with chronic liver disease-associated decreases in the activity of methionine adenosyltransferase 1A (MAT1A), the enzyme that catalyzes the production of SAMe as the first step in methionine catabolism.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed). S-Adenosylmethionine is only found in individuals that have used or taken this drug. It is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
mild NSAID

Cellular Functions and Metabolism

  • SAMe is a vital molecule involved in numerous cellular processes, including methylation reactions, a process that transfers a methyl group (CH3) to various molecules . These methylation reactions regulate protein function, gene expression, and DNA repair .
  • SAMe also plays a role in the synthesis of important compounds like glutathione, a potent antioxidant involved in detoxification .

Potential Therapeutic Effects

Research has explored the potential therapeutic effects of SAMe supplementation in various conditions, though results are not always conclusive and require further investigation. Here are some areas of study:

  • Liver disease: SAMe might improve liver function in patients with non-alcoholic fatty liver disease (NAFLD) and cirrhosis .
  • Depression: Studies suggest SAMe might offer some benefits in treating depression, possibly due to its influence on neurotransmitter function .
  • Osteoarthritis: SAMe might help manage osteoarthritis symptoms by promoting cartilage health .

S-Adenosyl-L-methionine Disulfate Tosylate is a stable salt form of S-Adenosyl-L-methionine, a naturally occurring compound in the body that plays a crucial role in methylation reactions. It is synthesized from the amino acid methionine and is involved in various biochemical processes, including the synthesis of neurotransmitters and the regulation of cellular functions. This compound is particularly noted for its role as a methyl donor in enzymatic reactions, making it essential for the metabolism of certain hormones and neurotransmitters .

The molecular formula for S-Adenosyl-L-methionine Disulfate Tosylate is C15H22N6O5SC7H8O3S2H2O4SC_{15}H_{22}N_{6}O_{5}S\cdot C_{7}H_{8}O_{3}S\cdot 2H_{2}O_{4}S, with a molecular weight of approximately 766.796 g/mol . This compound has been utilized in various therapeutic contexts, including the treatment of liver diseases, osteoarthritis, and depression, due to its ability to enhance cellular metabolism and detoxification processes .

. It participates in:

  • Methylation Reactions: It donates methyl groups to nucleophiles, including DNA, proteins, and lipids, facilitating critical modifications that influence gene expression and protein function .
  • Transmethylation: The compound is involved in the methylation of catecholamines and phospholipids, impacting neurotransmitter synthesis and membrane fluidity .
  • Detoxification Processes: It aids in the detoxification of harmful substances in the liver by enhancing glutathione levels, which is vital for neutralizing free radicals and reactive oxygen species .

S-Adenosyl-L-methionine Disulfate Tosylate exhibits significant biological activity:

  • Neuroprotective Effects: It has shown potential in alleviating symptoms of depression by influencing serotonin levels and promoting neurogenesis .
  • Anti-inflammatory Properties: The compound may reduce inflammation associated with osteoarthritis by promoting chondrocyte activity and proteoglycan synthesis .
  • Liver Health: It plays a protective role against liver damage caused by toxins such as carbon tetrachloride, enhancing hepatocyte viability and function .

The synthesis of S-Adenosyl-L-methionine Disulfate Tosylate typically involves:

  • Starting Materials: Methionine is combined with adenosine triphosphate (ATP) to form S-Adenosyl-L-methionine.
  • Formation of Salt: The resultant S-Adenosyl-L-methionine is then treated with sulfuric acid and tosyl chloride to form the disulfate tosylate salt.
  • Purification: The product undergoes purification processes to ensure stability and efficacy for therapeutic use.

This synthetic pathway allows for the production of a stable compound suitable for oral or injectable formulations .

S-Adenosyl-L-methionine Disulfate Tosylate has several applications:

  • Therapeutic Uses: It is used to treat conditions such as mild to moderate alcoholic liver disease, osteoarthritis, depression, fibromyalgia, and attention deficit hyperactivity disorder .
  • Dietary Supplement: Available as a supplement in various countries, it is marketed for mood enhancement and joint health support .
  • Research Tool: Utilized in biochemical research to study methylation processes and their implications in various diseases .

Research indicates that S-Adenosyl-L-methionine Disulfate Tosylate may interact with several drugs:

  • Antidepressants: It may enhance the effects of certain antidepressants but can also lead to serotonin syndrome when combined with other serotonergic agents .
  • Levodopa: There are concerns that it might reduce the effectiveness of levodopa in Parkinson's disease treatment .
  • Immunocompromised Patients: Caution is advised when administering this compound to immunocompromised individuals due to potential adverse effects on immune function .

Several compounds share similarities with S-Adenosyl-L-methionine Disulfate Tosylate but differ in their chemical structure or biological activity:

Compound NameSimilaritiesUnique Features
S-Adenosyl-L-methionineMethyl donor; involved in similar biochemical pathwaysNaturally occurring; less stable than disulfate tosylate
S-Adenosyl-L-homocysteineRelated to methionine metabolismLess studied; primarily involved in homocysteine metabolism
N,N-DimethylglycineMethyl donor; supports similar metabolic functionsMore stable; used primarily for athletic performance
BetaineMethyl donor; involved in methylationNaturally found in beets; supports liver health

These compounds highlight the unique stability and therapeutic potential of S-Adenosyl-L-methionine Disulfate Tosylate among methyl donors used in clinical settings.

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

9

Exact Mass

766.09141371 Da

Monoisotopic Mass

766.09141371 Da

Heavy Atom Count

48

UNII

R96GHU97Q3
4G5PYL0DR1
564ROC9U09

Metabolism Metabolites

Significant first-pass metabolism in the liver. Approximately 50% of S-Adenosylmethionine (SAMe) is metabolized in the liver. SAMe is metabolized to S-adenosylhomocysteine, which is then metabolized to homocysteine. Homocysteine can either be metabolized to cystathionine and then cysteine or to methionine. The cofactor in the metabolism of homocysteine to cysteine is vitamin B6. Cofactors for the metabolism of homocysteine to methionine are folic acid, vitamin B12 and betaine.

Dates

Last modified: 08-15-2023

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